Oxirane, 2,2-dipropyl-

Vue d'ensemble

Description

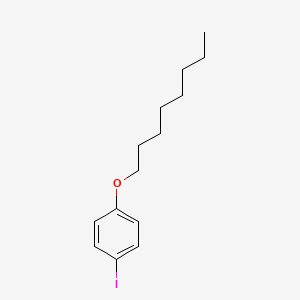

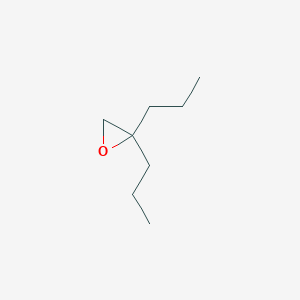

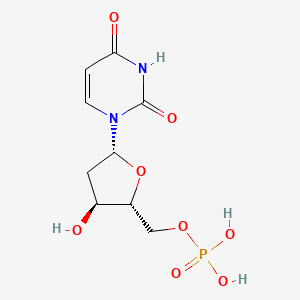

Oxirane, 2,2-dipropyl-, also known as 2,2-Dipropyloxirane, is a chemical compound with the molecular formula C8H16O . The molecule contains a total of 25 bonds, including 9 non-H bonds, 4 rotatable bonds, 1 three-membered ring, 1 aliphatic ether, and 1 Oxirane .

Synthesis Analysis

The synthesis of oxiranes, including 2,2-dipropyloxirane, often involves the epoxidation of unsaturated compounds . A common method to produce β-hydroxypropyl ester, a product of oxirane reactions, involves the reaction between oxirane and carboxylic acid . Tertiary amines are typically used as catalysts to decrease the curing temperature .Molecular Structure Analysis

The molecular structure of 2,2-dipropyloxirane includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2,2-dipropyloxirane molecule contains a total of 25 bonds, including 9 non-H bonds, 4 rotatable bonds, 1 three-membered ring, 1 aliphatic ether, and 1 Oxirane .Chemical Reactions Analysis

Oxiranes, including 2,2-dipropyloxirane, are known to undergo ring-opening reactions . These reactions are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers . The reaction between oxirane and carboxylic acid is a classical method to produce β-hydroxypropyl ester .Applications De Recherche Scientifique

- Poly (2-oxazoline)s : These polymers, including “Oxirane, 2,2-dipropyl-”, have gained attention in the biomedical field due to their tunable structure and excellent physical and biological properties. Key applications include:

- While not directly related to “Oxirane, 2,2-dipropyl-”, understanding bioactive components is essential. Nutraceuticals, including bioactive compounds, impact health and wellness. Research explores their formulations and applications .

- Although not specific to “Oxirane, 2,2-dipropyl-”, epoxy resins play a vital role in various applications. Curing agents, such as amines, polyamines, and phenolic resins, enable tailoring epoxy properties for adhesives, coatings, and composites .

Biomedical Applications

Nutraceuticals and Bioactive Components

Epoxy Resins and Curing Agents

Mécanisme D'action

Target of Action

Oxirane, 2,2-dipropyl- is a type of oxirane compound. Oxiranes are known to have a broad spectrum of biological activity . .

Mode of Action

It is known that oxirane compounds can undergo reactions such as aminolysis . In the case of oxirane-2,2-dicarboxamides, aminolysis effected by primary amines occurs in keeping with Krasusky rule to afford 2-(1-R-amino-ethyl)-3-aryl-2-hydroxymalonamides or tartronamide .

Biochemical Pathways

Oxirane compounds are known to be involved in various biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

It is known that some oxirane compounds exhibit moderate activity both as plant growth regulators and 2,4-d antidotes .

Orientations Futures

While specific future directions for 2,2-dipropyloxirane were not found in the search results, it’s worth noting that oxiranes are important target products widely used in industry for the manufacture of various chemical substances, including highly heat-resistant and chemically stable materials . They are also valuable intermediate products for organic synthesis . Therefore, the study and application of oxiranes, including 2,2-dipropyloxirane, will likely continue to be an important area of research in the future.

Propriétés

IUPAC Name |

2,2-dipropyloxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-5-8(6-4-2)7-9-8/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJRGADMSFUEEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CO1)CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00539926 | |

| Record name | 2,2-Dipropyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dipropyloxirane | |

CAS RN |

98560-25-9 | |

| Record name | 2,2-Dipropyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenamine, 2-[(2-aminophenoxy)methyl]-](/img/structure/B3059276.png)

![Morpholine, 4-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-](/img/structure/B3059281.png)

![3-(Benzyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B3059291.png)